
Fmoc-D-asp-NH2
Vue d'ensemble
Description
Fmoc-D-Asp-NH₂ (CAS 200335-41-7) is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of D-aspartic acid, where the α-amino group is protected by the Fmoc group, and the side-chain carboxylic acid is amidated. Its molecular formula is C₁₉H₁₈N₂O₅, with a molecular weight of 354.36 g/mol . This compound is widely used in solid-phase peptide synthesis (SPPS) to incorporate D-amino acids into peptide chains, enhancing stability against enzymatic degradation and enabling unique structural conformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-D-asparagine-NH2 typically involves automated SPPS techniques. The Fmoc group is introduced during the synthesis of peptides on a solid support, allowing for the sequential addition of amino acids .
Analyse Des Réactions Chimiques
Fmoc Deprotection Reactions
The Fmoc group is selectively removed under basic conditions to expose the α-amine for subsequent coupling.
Key Reaction Mechanism:
- Base-induced β-elimination : Piperidine (20% in DMF) deprotonates the carbamate nitrogen, triggering β-elimination to release CO₂ and dibenzofulvene. The latter reacts with piperidine to form a stable adduct, which is washed away .
- Kinetics : Deprotection typically completes within 2–20 minutes, depending on steric hindrance and solvent polarity .
Stability Considerations:
- Prolonged exposure to piperidine (>30 minutes) increases aspartimide formation risk (see Section 2) .
- Alternative bases like dipropylamine (DPA) reduce aspartimide byproducts compared to piperidine .
Aspartimide Formation and Mitigation Strategies
Aspartimide formation is a major side reaction during Fmoc SPPS, particularly for sequences with Asp-X motifs (X = Gly, Asn, Arg).
Reaction Mechanism:
- Base- or acid-catalyzed cyclization : The side-chain carbonyl attacks the backbone amide, forming a five-membered aspartimide ring. This leads to epimerization (D/L-Asp) and β-linkage byproducts .
Quantitative Data:
Protecting Group | Aspartimide per Cycle (%) | d-Asp Formation (%) |
---|---|---|
Fmoc-Asp(OtBu) | 1.65 | 9.1 |
Fmoc-Asp(OMpe) | 0.49 | 4.2 |
Fmoc-Asp(OBno) | 0.06 | 0.9 |
Data for X = Asn after 100 deprotection cycles . |
Mitigation Approaches:
- Orthogonal protecting groups : Fmoc-Asp(OBno)-OH reduces aspartimide to <0.1%/cycle .
- Acidic additives : 5% formic acid in piperidine/DMF suppresses base-catalyzed aspartimide .
- Low-temperature synthesis : Performing deprotection at 0–4°C slows cyclization kinetics .
Coupling Reactions in Peptide Elongation
The deprotected α-amine participates in coupling with incoming Fmoc-amino acids.
Standard Conditions:
- Activation : Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) .
- Solvent : DMF or NMP for optimal solubility .
Side Reactions:
- Racemization : Minimized using DIC/HOBt (0.5–1.5% epimerization vs. 5–10% with DCC) .
- Incomplete coupling : Additives like OxymaPure® improve coupling efficiency to >99.5% .
Stability Under Cleavage Conditions
The compound’s stability during final TFA-mediated resin cleavage depends on side-chain protection.
Acid-Labile Side Reactions:
- Aspartimide reformation : Occurs in TFA if Asp-X sequences lack stabilizing groups (e.g., Hmb, Dmb) .
- Side-chain deprotection : The tert-butyl ester (if present) is cleaved in >95% TFA, while the amide (NH₂) remains intact .
Hydrolytic Degradation:
- Pyroglutamate formation : In neutral aqueous solutions, the N-terminal Gln cyclizes to pyroglutamate (−17 Da mass shift) over 1 week at −20°C .
- Amide hydrolysis : Negligible under standard SPPS conditions but significant at pH >10 or prolonged heating .
Comparative Reactivity of Aspartimide-Prone Residues
Industrial-Scale Optimization
Applications De Recherche Scientifique
Peptide Synthesis
- Stability and Deprotection : Fmoc-D-asparagine-NH2 is widely utilized in SPPS due to its robust stability, which allows for the sequential addition of amino acids without significant degradation. The Fmoc group can be efficiently removed using piperidine in N,N-dimethylformamide (DMF) .
- Comparison with Other Protecting Groups : In comparative studies, Fmoc-D-asparagine-NH2 showed lower rates of aspartimide formation compared to other protecting groups, enhancing the yield of synthesized peptides (Table 1) .
Protecting Group | Aspartimide Formation | Yield Improvement |
---|---|---|
Fmoc-Asp(OtBu) | High | Standard |
Fmoc-Asp(OBno) | Low | +25% |
Fmoc-Asp(OMpe) | Moderate | +15% |
Protein Engineering
- Synthesis of Bioactive Peptides : The incorporation of Fmoc-D-asparagine-NH2 allows for the design of peptides that can interact with specific biological targets, facilitating studies on protein structure and function .
- Peptide Arrays : This compound is instrumental in creating peptide microarrays for high-throughput screening applications, enabling the identification of peptide interactions with various biomolecules .
Drug Development
- Therapeutic Agents : Fmoc-D-asparagine-NH2 plays a crucial role in the development of peptide-based drugs. Its ability to form stable conjugates with other molecules makes it suitable for designing therapeutics targeting neurological pathways and cancer .
- Neuropeptides : Research has indicated that derivatives of this compound can influence neuropeptide activity, providing insights into potential treatments for neurological disorders .
Biomaterials
- Synthesis of Biodegradable Polymers : The use of Fmoc-D-asparagine-NH2 extends to the synthesis of biodegradable materials that can be used in drug delivery systems and tissue engineering .
- Gas Sensors : Recent innovations have explored the use of peptide-modified nanoparticles incorporating this compound for gas sensing applications, demonstrating its versatility beyond traditional peptide synthesis .
Case Studies
-
Aspartimide Formation Prevention :
- A study demonstrated that using Fmoc-D-asparagine-NH2 reduced aspartimide formation during peptide synthesis significantly compared to traditional methods. This finding underscores the importance of selecting appropriate protecting groups to enhance synthetic yields while minimizing side reactions .
- Peptide Microarray Screening :
- Therapeutic Development :
Mécanisme D'action
The primary mechanism of action of Fmoc-D-asparagine-NH2 involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further reactions .
Comparaison Avec Des Composés Similaires
Structural and Chemical Properties
Table 1: Key Properties of Fmoc-D-Asp-NH₂ and Analogues
Key Observations :
- Stereochemistry : The D-configuration in Fmoc-D-Asp-NH₂ distinguishes it from the L-form (Fmoc-L-Asp-NH₂), impacting peptide folding and biological activity .
- Side-Chain Modifications: Amide vs. Ester: Fmoc-D-Asp-NH₂ has a stable amide group, whereas derivatives like Fmoc-L-Asp(OBn)-OH or Fmoc-L-Asp-OAll require specific deprotection conditions (e.g., hydrogenolysis for benzyl esters or Pd-mediated cleavage for Alloc) . Functional Tags: Fmoc-Asp(EDANS)-OH incorporates a fluorescent tag for tracking peptide interactions .
Table 2: Deprotection Conditions for Side-Chain Modifications
Compound | Deprotection Method | Application Context |
---|---|---|
Fmoc-D-Asp-NH₂ | Stable under acidic conditions | Direct incorporation into SPPS |
Fmoc-L-Asp(OBn)-OH | Hydrogenolysis (H₂/Pd) | Acid-sensitive peptide sequences |
Fmoc-L-Asp-OAll | Pd(0)-catalyzed removal | Orthogonal deprotection strategies |
Stability and Handling
- Safety: Fmoc-D-Asp-NH₂ and its L-form are classified as non-hazardous under CLP regulations but require standard precautions (e.g., avoiding inhalation, skin contact) .
- Environmental Impact : Both forms are highly hazardous to water (Water Hazard Class 3), necessitating controlled disposal .
Activité Biologique
Fmoc-D-asp-NH2, or Fluorenylmethyloxycarbonyl-D-aspartic acid amide, is a derivative of aspartic acid commonly used in peptide synthesis. Its biological activity is of significant interest due to its potential applications in drug development, especially in the context of neuropeptides and therapeutic agents targeting various biological pathways. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
1. Overview of this compound
This compound is characterized by the presence of the Fmoc protecting group, which facilitates its incorporation into peptides during solid-phase peptide synthesis (SPPS). The D-aspartic acid configuration is particularly relevant for its biological interactions, as it can influence the conformation and activity of peptides.
2. Synthesis and Stability
The synthesis of this compound typically involves the use of Fmoc-SPPS techniques, which allow for the efficient assembly of peptide chains. However, challenges such as aspartimide formation can occur during deprotection steps. Recent studies have highlighted methods to mitigate these issues, including the use of alternative protecting groups that minimize side reactions and enhance yield (Table 1) .
Protecting Group | Aspartimide Formation | Yield Improvement |
---|---|---|
Fmoc-Asp(OtBu) | High | Standard |
Fmoc-Asp(OBno) | Low | +25% |
Fmoc-Asp(OMpe) | Moderate | +15% |
3.1 Antibacterial Properties
Recent evaluations have shown that compounds incorporating D-aspartic acid exhibit promising antibacterial activity. For instance, studies have reported that derivatives containing D-aspartic acid can inhibit the growth of Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
3.2 Neurobiological Effects
This compound has been studied for its role in neurobiology, particularly in modulating neurotransmitter systems. Research indicates that peptides containing D-aspartate can influence synaptic plasticity and memory formation by acting on NMDA receptors . This property makes it a candidate for exploring treatments for cognitive disorders.
4.1 Peptide Synthesis and Evaluation
A study synthesized a series of peptides incorporating this compound to evaluate their biological activity against various cell lines. The results indicated that modifications at the N-terminal significantly affected receptor binding affinity and biological efficacy (Table 2) .
Peptide Sequence | Receptor Type | Binding Affinity (nM) |
---|---|---|
Ac-Gly-D-Asp-Gly | NMDA | 50 |
Ac-Gly-D-Asp-Phe | mGluR | 30 |
Ac-Gly-D-Asp-Lys | AMPA | 70 |
4.2 Angiogenesis Inhibition
Another significant area of research involves the anti-angiogenic properties of peptides containing D-aspartate residues. A cyclic peptide designed to target VEGF receptors demonstrated a capacity to inhibit endothelial cell migration and tube formation, suggesting its potential in cancer therapy .
5. Conclusion
The biological activity of this compound is multifaceted, encompassing antibacterial properties and neurobiological effects that may offer therapeutic avenues in treating various conditions. Continued research into its synthesis and functional applications will be crucial for harnessing its full potential in medicinal chemistry.
6. Future Directions
Future studies should focus on:
- Optimizing synthesis protocols to reduce by-products.
- Exploring structure-activity relationships to enhance receptor specificity.
- Conducting in vivo studies to assess therapeutic efficacy.
Q & A
Basic Research Questions
Q. How is Fmoc-D-asp-NH2 synthesized, and what analytical methods ensure its purity and structural integrity?
- Methodology : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Post-synthesis, purity is validated via reverse-phase HPLC (≥98% purity is standard) . Structural confirmation requires tandem mass spectrometry (MS/MS) and H/C NMR to verify the aspartic acid amide moiety and Fmoc protection .
- Critical Considerations : Ensure anhydrous conditions during coupling reactions to prevent racemization. Monitor deprotection steps (e.g., piperidine treatment) to avoid side reactions .
Q. What are the key solubility and stability challenges of this compound under experimental conditions?
- Methodology : Solubility varies with solvent polarity. For example, dimethylformamide (DMF) is optimal for SPPS, while aqueous buffers may require sonication or mild heating. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) assess hydrolytic susceptibility of the amide bond .
- Data Interpretation : Contradictions in solubility data often arise from variations in solvent purity or temperature control. Cross-validate with Karl Fischer titration for residual water content in solvents .
Advanced Research Questions
Q. How can this compound be integrated into peptide designs requiring stereochemical precision, and what analytical techniques resolve D/L-isoasparagine formation?
- Methodology : Use chiral HPLC or capillary electrophoresis to distinguish D- and L-isoasparagine byproducts. Circular dichroism (CD) spectroscopy further confirms secondary structure fidelity in peptide assemblies .
- Contradiction Analysis : Discrepancies in stereochemical outcomes may stem from incomplete Fmoc deprotection or racemization during coupling. Optimize reaction times and monitor via real-time FTIR for carbamate formation .
Q. What strategies mitigate aggregation of this compound in supramolecular assemblies, and how are these phenomena quantified?
- Methodology : Employ dynamic light scattering (DLS) and transmission electron microscopy (TEM) to characterize aggregation kinetics. Introduce co-solvents (e.g., hexafluoroisopropanol) or modify pH to disrupt hydrophobic interactions .
- Data Validation : Use statistical tools like principal component analysis (PCA) to differentiate aggregation pathways from solvent artifacts. Reference control experiments with Fmoc-L-asp-NH2 to isolate stereochemical effects .
Q. How do conflicting reports on this compound’s β-sheet propensity inform its use in amyloid research?
- Methodology : Conduct comparative Thioflavin T (ThT) assays and X-ray fiber diffraction to assess β-sheet formation. Replicate conflicting studies under identical buffer conditions (e.g., ionic strength, temperature) .
- Resolution Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design flaws in prior work. For example, inconsistent sonication protocols may skew self-assembly outcomes .
Q. Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound cytotoxicity assays?
- Methodology : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC values. Validate assumptions of normality and homoscedasticity via Shapiro-Wilk and Levene’s tests .
- Error Mitigation : Include triplicate technical replicates and blinded negative controls to minimize plate-reader variability .
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
- Guidelines : Follow the Beilstein Journal of Organic Chemistry’s standards:
Propriétés
IUPAC Name |
(3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRMWRHTRSQVJJ-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427179 | |
Record name | Fmoc-D-aspartic acid alpha-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200335-41-7 | |
Record name | Fmoc-D-aspartic acid alpha-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 200335-41-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.